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Compound of Interest

Compound Name: Iron dodecacarbonyl

Cat. No.: B12063169 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a versatile and reactive source of iron(0),

making it a crucial precursor in the synthesis of a diverse range of organoiron clusters.[1][2]

These clusters are of significant interest due to their applications in organic synthesis, catalysis,

and as models for the active sites of enzymes like [FeFe]-hydrogenases.[3][4] Furthermore,

organoiron complexes are being explored for their potential in drug design and delivery,

leveraging their unique redox properties and structural motifs.[5][6]

This document provides detailed protocols for the synthesis of representative organoiron

clusters from Fe₃(CO)₁₂, focusing on reactions with alkynes and thiols. It includes quantitative

data, characterization methods, and workflow diagrams to guide researchers in these synthetic

procedures.

I. Synthesis of Diiron Hexacarbonyl Alkyne
Complexes
One of the most common reactions involving Fe₃(CO)₁₂ is its thermal reaction with alkynes to

produce diiron hexacarbonyl "ferrole" clusters, Fe₂(CO)₆(μ-RC≡CR').[7] These compounds are

formed by the coupling of two alkyne molecules with two iron atoms.

Protocol 1: Synthesis of (μ-Diphenylacetylene)diiron
Hexacarbonyl
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This protocol details the synthesis of the ferrole cluster (μ₂, η⁴-C₄Ph₄)Fe₂(CO)₆ from the

reaction of Fe₃(CO)₁₂ with diphenylacetylene.[7]

Materials:

Triiron dodecacarbonyl (Fe₃(CO)₁₂)

Diphenylacetylene (Ph-C≡C-Ph)

Toluene, anhydrous

Hexane, anhydrous

Silica gel for column chromatography

Inert gas (Nitrogen or Argon)

Standard Schlenk line and glassware

Procedure:

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve triiron
dodecacarbonyl (504 mg, 1.0 mmol) and diphenylacetylene (534 mg, 3.0 mmol) in 50 mL of

anhydrous toluene.

Thermal Reaction: Heat the dark green solution to 80°C with stirring. The reaction progress

can be monitored by thin-layer chromatography (TLC) or by observing the color change from

green to reddish-brown. The reaction is typically complete within 4-6 hours.

Work-up:

Cool the reaction mixture to room temperature.

Filter the solution through a pad of Celite to remove any insoluble iron byproducts.

Remove the toluene solvent from the filtrate under reduced pressure using a rotary

evaporator.
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Purification:

Purify the resulting dark red residue by column chromatography on silica gel.

Prepare the column using hexane as the slurry solvent.

Load the crude product onto the column and elute with a hexane/dichloromethane

gradient (starting with 100% hexane) to separate the products. The desired diiron

hexacarbonyl complex typically elutes as a distinct red-orange band.

Isolation and Characterization:

Collect the fraction containing the product and remove the solvent under reduced

pressure.

Dry the resulting crystalline solid under vacuum.

Characterize the product using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance

(NMR), and Mass Spectrometry (MS).

Data Presentation: Alkyne Cluster Synthesis
The following table summarizes typical quantitative data for the synthesis of related diiron

hexacarbonyl alkyne complexes.

Product Cluster Reactants Typical Yield (%)
Key IR ν(CO) bands
(cm⁻¹)

(μ₂, η⁴-

C₄Ph₄)Fe₂(CO)₆[7]

Fe₃(CO)₁₂,

Diphenylacetylene
70 - 85%

~2075, 2035, 1995,

1980

(μ₂, η⁴-

C₄Fc₂H₂)Fe₂(CO)₆[7]

Fe₃(CO)₁₂,

Ethynylferrocene
Variable Not Reported

Note: Yields and spectroscopic data can vary based on reaction scale and purification

efficiency.

Experimental Workflow: Alkyne Cluster Synthesis
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Caption: General workflow for the synthesis of diiron hexacarbonyl alkyne clusters.
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II. Synthesis of Thiolate-Bridged Diiron Complexes
Fe₃(CO)₁₂ reacts with thiols (RSH) and disulfides (RSSR) to yield thiolate-bridged diiron

hexacarbonyl complexes, [Fe₂(μ-SR)₂(CO)₆].[1][4] These compounds are important synthetic

models for the active site of [FeFe]-hydrogenase enzymes. The reaction involves the cleavage

of the S-H or S-S bond and the displacement of CO ligands and an iron fragment.[4]

Protocol 2: Synthesis of [Fe₂(μ-SCH₃)₂(CO)₆]
This protocol describes the synthesis of the methylthiolate-bridged diiron complex from

Fe₃(CO)₁₂ and dimethyl disulfide.[1]

Materials:

Triiron dodecacarbonyl (Fe₃(CO)₁₂)

Dimethyl disulfide ((CH₃)₂S₂)

Hexane or Tetrahydrofuran (THF), anhydrous

Alumina for column chromatography

Inert gas (Nitrogen or Argon)

Standard Schlenk line and glassware

Procedure:

Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend triiron
dodecacarbonyl (1.0 g, 2.0 mmol) in 60 mL of anhydrous hexane.

Reagent Addition: Add dimethyl disulfide (0.42 g, 4.5 mmol) to the suspension via syringe.

Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the

evolution of CO gas and a color change. The reaction can be gently heated (40-50°C) to

increase the rate. Monitor the reaction by TLC until the Fe₃(CO)₁₂ starting material is

consumed (typically 8-12 hours).
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Work-up:

Cool the reaction mixture to room temperature.

Filter the solution to remove any insoluble materials.

Reduce the solvent volume under reduced pressure.

Purification:

Purify the crude product by column chromatography on alumina using hexane as the

eluent.

The product, [Fe₂(μ-SCH₃)₂(CO)₆], is typically isolated as a red, crystalline solid.

Isolation and Characterization:

Collect the main red fraction and remove the solvent under vacuum.

Characterize the product using IR and NMR spectroscopy. The IR spectrum is distinctive,

showing strong ν(CO) stretching bands characteristic of terminal carbonyl ligands.

Data Presentation: Thiolate Cluster Synthesis
Product Cluster Reactants Typical Yield (%)

Key IR ν(CO) bands
(cm⁻¹)

[Fe₂(μ-SCH₃)₂(CO)₆]

[1]
Fe₃(CO)₁₂, (CH₃)₂S₂ > 60%

~2079, 2041, 2000,

1960

[Fe₂(μ-SPh)₂(CO)₆]
Fe₃(CO)₁₂, PhSH or

(Ph)₂S₂
Variable ~2080, 2040, 1995

Note: IR frequencies are approximate and depend on the solvent used for measurement.

Logical Relationship: Precursor to Product
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Caption: Relationship between Fe₃(CO)₁₂ precursor and resulting organoiron clusters.

Safety and Handling
Triiron dodecacarbonyl is a dark green solid that can slowly decompose in air and is best

stored cold under an inert atmosphere.[1] It is a source of both volatile iron and carbon

monoxide, which is toxic. Solid samples and reaction residues can be pyrophoric, especially

when finely divided, and may ignite organic solvents.[2] All manipulations should be carried out

in a well-ventilated fume hood or using Schlenk techniques under an inert atmosphere.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and

gloves, must be worn at all times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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